7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane
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Overview
Description
7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable thiazepane precursor with a phenylsulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.
Sulfonyl compounds: Compounds containing the sulfonyl group, such as sulfonamides, have comparable reactivity and applications.
Trifluoromethoxyphenyl derivatives: These compounds have the trifluoromethoxyphenyl group, contributing to their unique chemical behavior.
Uniqueness
7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is unique due to the combination of its structural features, including the thiazepane ring, phenyl group, and trifluoromethoxyphenylsulfonyl group
Biological Activity
7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is categorized under benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. Its structural formula is represented as follows:
- Chemical Formula: C₁₃H₁₁F₃N₁O₃S
- Molecular Weight: 365.22 g/mol
The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, the trifluoromethoxy group is known to facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity in enzyme inhibition.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
7 | 4.88 | Bacillus mycoides |
8 | 22.4 | Escherichia coli |
9 | 17.8 | Candida albicans |
These findings suggest that the sulfonamide group plays a pivotal role in enhancing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated across several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that:
- IC50 Values:
- Compound 7: IC50 = 44.4 µM against PACA2 cells.
- Compound 8: IC50 = 22.4 µM against PACA2 cells.
These values were found to be more favorable than Doxorubicin, a standard chemotherapy drug . The mechanism involves down-regulation of genes associated with tumor progression, such as BRCA1, BRCA2, and EGFR.
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that the compound exhibits cytotoxic effects, leading to apoptosis in cancerous cells through caspase activation.
- Molecular Docking Studies : Docking simulations indicated strong binding affinities to key targets such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .
Properties
IUPAC Name |
7-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S2/c19-18(20,21)25-15-8-4-5-9-17(15)27(23,24)22-11-10-16(26-13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVOLLBDLRFFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.